molecular formula C8H8N4O B079330 6,7-Dimethyl-1H-pteridin-4-one CAS No. 14684-54-9

6,7-Dimethyl-1H-pteridin-4-one

Cat. No.: B079330
CAS No.: 14684-54-9
M. Wt: 176.18 g/mol
InChI Key: YZZHLQUXFAOLAA-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1H-pteridin-4-one: is a heterocyclic compound belonging to the pteridine family. It is characterized by a bicyclic structure consisting of a pyrimidine ring fused to a pyrazine ring.

Scientific Research Applications

Chemistry: 6,7-Dimethyl-1H-pteridin-4-one is used as a building block in the synthesis of more complex pteridine derivatives, which are valuable in various chemical reactions and studies.

Biology: In biological research, this compound is studied for its role in enzyme cofactors and pigments. It is also investigated for its potential involvement in metabolic pathways.

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and in the treatment of certain diseases.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments due to its chromophoric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-1H-pteridin-4-one typically involves the condensation of 6-chloropyrimidine-4,5-diamine with 2,3-butanedione in the presence of solvents such as toluene and methanol. The reaction is carried out under reflux conditions for about one hour .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-1H-pteridin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropteridines.

    Substitution: Nucleophilic substitution reactions at the ring nitrogens and carbons are common.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-1H-pteridin-4-one involves its interaction with various molecular targets, including enzymes and receptors. It can act as an enzyme cofactor, influencing enzymatic reactions and metabolic pathways. The compound’s structure allows it to participate in nucleophilic substitution and other reactions, making it a versatile molecule in biochemical processes .

Comparison with Similar Compounds

  • 4-Hydroxy-6,7-dimethylpteridine
  • 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydro-1H-pteridin-4-one

Comparison: 6,7-Dimethyl-1H-pteridin-4-one is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

6,7-dimethyl-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-4-5(2)12-7-6(11-4)8(13)10-3-9-7/h3H,1-2H3,(H,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZHLQUXFAOLAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163524
Record name 6,7-Dimethyl-1H-pteridin-4-one
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Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14684-54-9
Record name 4-Hydroxy-6,7-dimethylpteridine
Source CAS Common Chemistry
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Record name 6,7-Dimethyl-1H-pteridin-4-one
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Record name 4-Oxo-6,7-dimethylpteridine
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Record name 6,7-Dimethyl-1H-pteridin-4-one
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Record name 6,7-dimethyl-1H-pteridin-4-one
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